3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine
Description
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-20(22)13-6-4-12(5-7-13)11-23-16-9-8-15(18-19-16)14-3-1-2-10-17-14/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECJRHWRDSEQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319879 | |
| Record name | 3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894003-72-6 | |
| Record name | 3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridazine derivative is reacted with a 4-nitrobenzylthiol compound under controlled conditions. The reaction may require the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The thio group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The pyridazine ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl or other coupled products.
Scientific Research Applications
3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural features.
Medicine: Investigated for potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Spectroscopic and Electronic Properties
- Nitro Group: The 4-nitrophenyl group in the target compound and ’s propenone derivative shows strong absorption in FT-IR (~1520 cm⁻¹ for NO₂ asymmetric stretch) and UV-Vis spectra (π→π* transitions) .
- Sulfanyl Groups : Methylsulfanyl substituents () exhibit characteristic C–S stretching at ~650–750 cm⁻¹ in FT-IR .
- DFT Studies : highlights the use of density functional theory (DFT) to predict hyperpolarizability and charge distribution in nitrophenyl-containing compounds, suggesting similar applications for the target compound .
Research Findings and Implications
Core Rigidity : Fused triazolopyridazines () exhibit greater conformational rigidity than pyridazines, which may improve binding specificity in drug design .
Bioactivity Trends : Sulfanyl substituents in triazines () show variable bioactivity depending on alkyl/aryl groups, suggesting that the target compound’s (4-nitrophenyl)methylsulfanyl group may offer unique selectivity .
Characterization Consistency : FT-IR and NMR remain standard for confirming sulfanyl and nitro substituents across analogs, ensuring reliable structural validation .
Biological Activity
Overview
3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine, also known as 3-((4-nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine, is a heterocyclic compound with potential applications in medicinal chemistry and biological research. Its structure features a pyridazine core substituted with a pyridinyl group and a nitrophenylmethylthio group, which contribute to its biological activities.
- Molecular Formula : C16H12N4O2S
- Molecular Weight : 324.4 g/mol
- CAS Number : 894003-72-6
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, while the pyridazine and pyridinyl groups enhance binding affinity to molecular targets .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially involved in metabolic pathways or disease processes.
- Anticancer Potential : Some studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cells through specific molecular interactions.
Case Study 1: Antimicrobial Properties
A study conducted on various derivatives of pyridazine compounds found that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong potential for further development as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
In a biochemical assay, the compound was tested for its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial in DNA synthesis. The IC50 value was found to be 1.5 µM, suggesting that it could serve as a lead compound for developing anti-cancer drugs targeting this enzyme .
Case Study 3: Anticancer Activity
Research published in a peer-reviewed journal highlighted the compound's effects on human breast cancer cell lines. The results demonstrated that treatment with this compound led to a reduction in cell viability by approximately 70% at concentrations of 10 µM after 48 hours .
Summary of Biological Activities
| Activity Type | Description | IC50/MIC Value |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and E. coli | MIC = 32 µg/mL |
| Enzyme Inhibition | Inhibits dihydrofolate reductase (DHFR) | IC50 = 1.5 µM |
| Anticancer | Reduces viability in breast cancer cell lines | IC50 = 10 µM |
Q & A
Q. Methodological Focus
- In vitro assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria .
- Enzyme inhibition : Measure IC values against target proteins (e.g., acetylcholinesterase) via spectrophotometric assays .
- Cytotoxicity profiling : Use MTT assays on mammalian cell lines to assess selectivity .
- Case studies : Compare results with structurally related compounds (e.g., triazolopyridazines) to identify activity trends .
What factors influence the stability of this compound under storage or experimental conditions?
Advanced Research Question
Stability depends on:
- pH sensitivity : Test degradation in buffered solutions (pH 3–9) to identify labile bonds (e.g., sulfanyl linkages) .
- Light exposure : Conduct accelerated photodegradation studies using UV lamps to assess nitro group stability .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Solvent compatibility : Store in anhydrous DMSO or acetonitrile to prevent hydrolysis .
How can computational methods enhance the study of this compound’s interactions with biological targets?
Advanced Research Question
- Molecular docking : Simulate binding modes to receptors (e.g., bacterial topoisomerases) using PyMOL or Maestro .
- QSAR modeling : Develop predictive models linking structural descriptors (e.g., logP, polar surface area) to activity .
- MD simulations : Analyze ligand-receptor dynamics over nanoseconds to identify stable binding conformations .
- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., bioavailability, BBB penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
